tert-Butyl (tert-butoxycarbonyl)oxycarbamate
CAS No.: 85006-25-3
Cat. No.: VC21215949
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85006-25-3 |
---|---|
Molecular Formula | C10H19NO5 |
Molecular Weight | 233.26 g/mol |
IUPAC Name | tert-butyl [(2-methylpropan-2-yl)oxycarbonylamino] carbonate |
Standard InChI | InChI=1S/C10H19NO5/c1-9(2,3)14-7(12)11-16-8(13)15-10(4,5)6/h1-6H3,(H,11,12) |
Standard InChI Key | AGOSGCWATIJZHQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NOC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)NOC(=O)OC(C)(C)C |
Introduction
Nomenclature and Identification
tert-Butyl (tert-butoxycarbonyl)oxycarbamate is known by several names in the literature and commercial sources, reflecting its structural features and chemical properties. The table below summarizes the key identification parameters for this compound:
Parameter | Information |
---|---|
IUPAC Name | tert-butyl [(2-methylpropan-2-yl)oxycarbonylamino] carbonate |
Common Names | N,O-Bis(tert-butoxycarbonyl)hydroxylamine; N,O-Di-Boc-hydroxylamine; tert-Butyl N-(tert-butoxycarbonyloxy)carbamate |
CAS Number | 85006-25-3 |
Molecular Formula | C₁₀H₁₉NO₅ |
Molecular Weight | 233.26 g/mol |
SMILES | CC(C)(C)OC(=O)NOC(=O)OC(C)(C)C |
InChI | InChI=1S/C10H19NO5/c1-9(2,3)14-7(12)11-16-8(13)15-10(4,5)6/h1-6H3,(H,11,12) |
InChIKey | AGOSGCWATIJZHQ-UHFFFAOYSA-N |
European Community Number | 285-055-0 |
The compound has an N-O linkage with both nitrogen and oxygen atoms bearing Boc protecting groups, which is reflected in its commonly used name N,O-Di-Boc-hydroxylamine. The structure consists of a hydroxylamine core (N-O) where both functional groups are protected with tert-butoxycarbonyl moieties .
Physical and Chemical Properties
Understanding the physical and chemical properties of tert-Butyl (tert-butoxycarbonyl)oxycarbamate is essential for its proper handling, storage, and application in synthetic procedures. The compound exhibits characteristic properties that make it suitable for its role in organic synthesis:
Property | Value/Description |
---|---|
Physical State | White crystalline powder to crystal |
Melting Point | 67-70°C |
Density | 1.080 g/cm³ |
Recommended Storage Temperature | -20°C |
Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and THF |
Stability | Sensitive to strong acids; stable under normal laboratory conditions |
Appearance | White to almost white solid |
The compound is relatively stable under standard laboratory conditions but should be stored at low temperatures to prevent decomposition. Its stability is significantly influenced by pH, with acidic conditions promoting deprotection of the Boc groups .
The compound contains two carbonyl groups and an N-O bond, which provides characteristic spectroscopic properties. These features allow for easy identification and monitoring of reactions involving this compound through techniques such as NMR spectroscopy and IR spectroscopy .
Synthesis Methods
Several methods have been developed for the synthesis of tert-Butyl (tert-butoxycarbonyl)oxycarbamate, reflecting its importance in organic chemistry. Below are the primary approaches to its preparation:
Alternative Approaches
Research has also explored other synthetic routes, including:
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The reaction of N-hydroxy compounds with Boc-anhydride in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine).
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The use of tert-butyl carbazate as a starting material, followed by oxidation and protection steps.
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Silyl-mediated protection strategies that offer improved selectivity in certain cases .
Each method has its advantages depending on the scale, available reagents, and specific requirements of the synthesis. Commercial production typically employs optimized versions of these methods, with considerations for cost-effectiveness and scalability .
Applications in Organic Chemistry
tert-Butyl (tert-butoxycarbonyl)oxycarbamate serves as a versatile reagent in organic synthesis with numerous applications across different domains of chemistry:
Preparation of N-Alkoxy Derivatives
tert-Butyl (tert-butoxycarbonyl)oxycarbamate can also be used for the synthesis of various N-alkoxy derivatives, which serve as precursors for nitroxyl radicals and other nitrogen-oxygen compounds of interest in materials science and organic synthesis .
Pharmaceutical and Research Applications
The versatility of tert-Butyl (tert-butoxycarbonyl)oxycarbamate extends to numerous pharmaceutical and research applications, highlighting its significance beyond basic organic synthesis:
Pharmaceutical Development
In pharmaceutical research and development, this compound serves as a key intermediate in the synthesis of complex drug molecules. Specific applications include:
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Synthesis of 5-lipoxygenase inhibitor LY280810, which has potential anti-inflammatory properties.
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Preparation of hydroxamic acid-based histone deacetylase (HDAC) inhibitors, which are used in cancer treatment.
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Development of peptide-based drugs where selective N-protection is required .
The compound enables the creation of complex molecules with improved bioactivity and stability, which is crucial in developing new drugs that require precise molecular configurations .
Bioconjugation
tert-Butyl (tert-butoxycarbonyl)oxycarbamate plays a significant role in bioconjugation processes, allowing for the controlled attachment of biomolecules to surfaces or other molecules. This application is particularly important in:
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Development of targeted drug delivery systems
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Creation of diagnostic tools and imaging agents
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Preparation of modified proteins and peptides with enhanced properties
Analytical Chemistry
In analytical chemistry, the compound is utilized in various separation and identification techniques:
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As a derivatization agent for improving chromatographic separation
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For enhancing the detection of certain compounds in complex mixtures
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As a reference standard in method development and validation
Its stability and reactivity profile make it an ideal choice for enhancing detection methods in complex analytical procedures.
Polymer Chemistry
The compound finds application in polymer chemistry for:
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Preparation of functionalized polymers with specific properties
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Development of stimuli-responsive materials
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Creation of polymers with nitrogen-oxygen functional groups for specialized applications in coatings, adhesives, and biomedical devices
Hazard Type | Classification | Description |
---|---|---|
GHS Pictogram | GHS07 | Warning |
Hazard Statements | H315 | Causes skin irritation |
H319 | Causes serious eye irritation | |
H335 | May cause respiratory irritation | |
Hazard Classes | Skin Irrit. 2 | Skin irritation, category 2 |
Eye Irrit. 2 | Eye irritation, category 2 | |
STOT SE 3 | Specific target organ toxicity, single exposure, category 3 | |
Target Organs | Respiratory system | Primary affected system |
Storage Class | 11 | Combustible Solids |
Water Hazard Class (WGK Germany) | WGK 3 | Severe hazard to waters |
These classifications indicate that the compound requires careful handling to prevent skin and eye contact as well as inhalation .
Recommended Precautionary Measures
Based on the hazard profile, the following precautionary measures are recommended:
Precautionary Statement | Code | Description |
---|---|---|
Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P264 | Wash hands thoroughly after handling | |
P271 | Use only outdoors or in a well-ventilated area | |
P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
Response | P302+P352 | IF ON SKIN: Wash with plenty of water |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
Personal Protective Equipment | Dust mask type N95 (US), Eye shields, Gloves |
Proper ventilation is essential when working with this compound, and appropriate personal protective equipment should be used at all times .
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